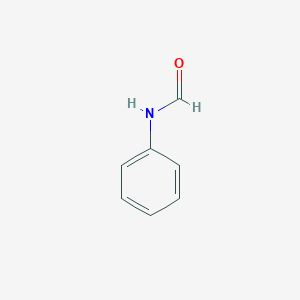

Formanilide

Overview

Description

Formanilide (N-phenylformamide) is an aromatic formamide characterized by a formyl group (-CHO) attached to an aniline moiety. It serves as a critical intermediate in organic synthesis, particularly in catalytic hydrogenation, decarbonylation, and dehydrogenation reactions. Its reactivity is influenced by the conjugation between the aromatic ring and the amide group, which lowers the energy barriers for specific transformations compared to aliphatic analogs . This compound is also notable for its role in stabilizing catalytic intermediates in transition metal complexes, such as molybdenum and iron pincer systems, enabling selective C–N bond cleavage and amine synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Formanilide can be synthesized through several methods. One common approach involves the formylation of aniline using formic acid. This reaction can be carried out under reflux conditions in the presence of a dehydrating agent such as toluene, which helps to remove the water formed during the reaction . Another method involves the hydrogenation of nitroarenes to formanilides using a palladium catalyst in the presence of formic acid .

Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of aniline with dimethylformamide in the presence of an acid catalyst . This method is efficient and yields high purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Formanilide undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form N-phenylformamide oxides.

Reduction: It can be reduced to aniline under specific conditions.

Substitution: this compound can participate in substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Electrophilic aromatic substitution reactions using halogens or nitrating agents.

Major Products Formed:

Oxidation: N-phenylformamide oxides.

Reduction: Aniline.

Substitution: Various substituted formanilides depending on the substituent used.

Scientific Research Applications

Organic Synthesis

N-Formylation and N-Acetylation:

Recent studies have highlighted the use of formanilide in the N-formylation and N-acetylation of anilines. A novel protocol utilizing deep eutectic solvents (DES) has been developed, enabling efficient reactions under mild conditions. This method not only simplifies the synthesis of formanilides but also offers environmental benefits due to its use of non-toxic and readily available starting materials such as formamide and acetic acid. The DES system demonstrated high yields (up to 90%) and reusability for multiple reaction cycles .

Synthesis of Urea Derivatives:

this compound is also employed as an intermediate in the synthesis of unsymmetrical urea derivatives. The reaction between phenyl isocyanate and various amines facilitated by DES results in high-yield production of these compounds, showcasing this compound's versatility in organic transformations .

Medicinal Chemistry

Beta-2 Adrenoreceptor Agonists:

this compound derivatives have been identified as potential beta-2 adrenoreceptor agonists, with applications in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Compounds derived from this compound exhibit selective stimulant action at beta-2 receptors, demonstrating efficacy in bronchodilation. Notably, Formoterol, a well-known drug for asthma treatment, is a derivative of this compound .

Therapeutic Potential:

Research indicates that certain this compound derivatives may offer improved therapeutic indices compared to existing treatments, suggesting their suitability for once-daily administration in clinical settings. This positions this compound as a promising candidate for further pharmacological development aimed at respiratory conditions .

Analytical Chemistry

Chromatographic Applications:

this compound has been utilized in chromatographic techniques, particularly in studying interactions on phenyl sepharose columns. These studies have provided insights into retention mechanisms and separation efficiency for various analytes, enhancing our understanding of chromatographic behavior and improving analytical methods .

Case Studies and Research Findings

| Application | Details | Yield/Outcome |

|---|---|---|

| N-Formylation of Anilines | Utilization of DES for mild reactions | Up to 90% yield |

| Synthesis of Urea Derivatives | Reaction with phenyl isocyanate | High yields achieved |

| Beta-2 Agonists | Development of selective agonists for respiratory diseases | Improved therapeutic index |

| Chromatographic Studies | Analysis on phenyl sepharose columns | Enhanced separation performance |

Mechanism of Action

Formanilide is similar to other formamides and anilides, such as benzamide and acetanilide. it is unique due to its simpler structure and the presence of the formyl group, which imparts distinct chemical properties. Compared to benzamide, this compound has a weaker N-C(O) bond but a stronger N-C(Ph) bond . This makes it a valuable model compound for studying peptide bond behavior and conformational isomerism.

Comparison with Similar Compounds

Formanilide’s reactivity and applications are best understood in comparison to structurally related compounds. Below is an analysis of its key differences and similarities with N-methylthis compound, N-methylacetanilide, benzanilide, and aliphatic formamides.

N-Methylthis compound

- Structural Difference : The NH group in this compound is replaced by N-CH₃ in N-methylthis compound.

- Catalytic Hydrogenation: In molybdenum-catalyzed hydrogenation, N-methylthis compound exhibits a higher energy barrier (13.1 kcal mol⁻¹) compared to this compound (10.6 kcal mol⁻¹) during hydride transfer steps, leading to slower reaction kinetics . Conversely, iron pincer complexes show higher activity with this compound derivatives, whereas N-methylthis compound requires additives like this compound to improve catalytic turnover .

- Decarbonylation : N-methylthis compound is less prone to decarbonylation than this compound, which readily decomposes to aniline under basic conditions .

N-Methylacetanilide

- Structural Difference : Contains an acetyl (-COCH₃) group instead of formyl (-CHO).

- Reactivity: In molybdenum-catalyzed systems, N-methylacetanilide shows significantly lower conversion (20%) compared to N-methylthis compound (99%) due to higher energy barriers in hydride transfer (ΔG‡ = 15.8 kcal mol⁻¹ vs. 13.1 kcal mol⁻¹) . The acetyl group’s steric bulk and electronic effects reduce compatibility with metal catalysts, limiting its utility in hydrogenolysis .

Benzenzanilide

- Structural Difference : Features a benzoyl (-COC₆H₅) group.

- Reduction Reactions :

Aliphatic Formamides (e.g., N-Octylformamide)

- Structural Difference : Aliphatic chains replace the aromatic ring.

- Decarbonylation : Aliphatic formamides like N-octylformamide undergo dehydrogenation to ureas (53% yield) rather than decarbonylation, unlike this compound, which produces aniline (5% urea yield) .

- Energy Barriers : Aliphatic substrates generally require higher activation energies for hemiaminal decomposition, making them less selective in amine synthesis .

Key Data Tables

Table 1: Energy Barriers in Hydride Transfer Reactions

| Substrate | Catalyst | Energy Barrier (kcal mol⁻¹) | Reference |

|---|---|---|---|

| This compound | Mo-pincer | 10.6 | |

| N-Methylthis compound | Mo-pincer | 13.1 | |

| This compound | Fe-pincer | 15.8 |

Table 2: Yields in Decarbonylation Reactions

| Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| This compound | Aniline | 32 | |

| N-Octylformamide | Dioctylurea | 53 |

Table 3: Reduction Efficiency with Borane Dimethylsulfide

| Substrate | Conversion (%) | Selectivity | Reference |

|---|---|---|---|

| This compound | 100 | Complete | |

| Benzanilide | 85 | Moderate |

Mechanistic and Structural Insights

- Conformational Dynamics: this compound adopts a planar trans-configuration in isolation but switches to cis upon hydration, forming hydrogen-bonded networks with water. This contrasts with aliphatic amides, which lack such pronounced conformational switching .

- Photodissociation : this compound’s UV-induced dissociation involves S₁/T₁/T₂ intersections, differing from benzamide and aliphatic amides due to aromatic conjugation effects .

Biological Activity

Formanilide, a compound belonging to the class of amides, has garnered attention due to its diverse biological activities and potential applications in various fields, including agriculture and medicine. This article explores the biological activity of this compound, focusing on its mechanisms, effects on different organisms, and relevant research findings.

This compound is characterized by its amide functional group, which significantly influences its biological activity. The compound can exist in various isomeric forms, with trans and cis configurations exhibiting different stability and reactivity profiles. Research indicates that the N–C(O) bond strength in this compound is approximately 50 kJ/mol weaker than that in benzamide, suggesting a greater reactivity under certain conditions .

The biological activity of this compound is largely attributed to its interaction with biological systems through several mechanisms:

- Insecticidal Activity : Formanilides have been identified as effective insecticides and acaricides. For instance, compounds like 4-chloro-o-tolyl-N,N-dimethylformamidine (chlorphenamidine) demonstrate significant toxicity against spider mites and ticks, particularly juvenile forms that are resistant to other pesticides . The mode of action includes direct lethality and chemosterilization.

- Beta2-Adrenoreceptor Agonism : Certain this compound derivatives have been shown to act as selective beta2-adrenoreceptor agonists. These compounds were evaluated using frog melanophores transfected with human beta2-adrenoreceptors, highlighting their potential therapeutic applications in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

- Catalytic Activity : Recent studies have explored the catalytic properties of formanilides in chemical reactions. For example, molybdenum pincer complexes have been utilized for the selective hydrogenation of N-methylated formanilides, demonstrating high chemoselectivity and efficiency in reducing amides .

Case Studies

- Insecticidal Efficacy : A study examined the effectiveness of various formamidine pesticides against resistant spider mite populations. The results indicated that these compounds not only exhibited lethal effects but also caused behavioral changes in the mites, such as excitant-repellant responses .

- Pharmacological Applications : Research on this compound derivatives has shown promising results in pharmacology. Compounds were tested for their ability to stimulate beta2-adrenoreceptors, leading to bronchodilation effects that could be beneficial for patients with respiratory disorders .

- Hydrogenation Reactions : In a series of experiments, the catalytic performance of different metal complexes with this compound derivatives was assessed. The findings revealed that certain complexes could effectively cleave C–N bonds in formanilides under mild conditions, suggesting potential applications in organic synthesis .

Table 1: Biological Activities of this compound Derivatives

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing formanilide derivatives with high purity for mechanistic studies?

- Methodological Answer : Optimize reaction conditions (temperature, solvent polarity, and stoichiometry) to minimize side products. Use column chromatography or recrystallization for purification, and validate purity via melting point analysis and HPLC (≥99% purity). Characterize derivatives using -NMR and FT-IR to confirm functional groups .

Q. How should this compound stability be assessed under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated degradation studies by incubating this compound in buffered solutions (pH 1–13) at 25–80°C. Monitor hydrolysis rates via UV-Vis spectroscopy (λ = 260–280 nm for amide bond cleavage). Compare kinetic data (e.g., ) to establish degradation pathways .

Q. What spectroscopic techniques are critical for characterizing this compound’s electronic and structural properties?

- Methodological Answer : Use -NMR to analyze carbonyl resonance shifts (δ ~165–170 ppm for this compound). Pair with computational DFT calculations (e.g., B3LYP/6-31G*) to correlate experimental spectral data with theoretical electronic distributions .

Advanced Research Questions

Q. How do steric and electronic substituent effects influence this compound’s hydrolysis mechanisms (AAC2 vs. BAC2)?

- Methodological Answer : Synthesize para/meta/ortho-substituted derivatives (e.g., -NO, -OCH) and measure hydrolysis rate constants () under acidic/alkaline conditions. Use Hammett plots ( constants) to quantify electronic effects. For steric hindrance (ortho-substituents), apply Tolman’s cone angles or DFT-based steric descriptors . Table : Substituent Effects on (AAC2 Mechanism)

| Substituent | (s) | |

|---|---|---|

| -H | 0.00 | 1.0 × 10 |

| -NO | 1.27 | 3.2 × 10 |

| -OCH | -0.27 | 5.0 × 10 |

Q. What computational strategies resolve contradictions between experimental and theoretical reaction enthalpies for this compound hydrolysis?

- Methodological Answer : Re-evaluate DFT functional selection (e.g., M06-2X vs. B3LYP) and solvent models (SMD vs. PCM). Compare computed with calorimetric data. If discrepancies persist, analyze transition-state geometries for overlooked steric or solvent interactions .

Q. How can this compound’s role as a reaction intermediate in polyurethane (PU) degradation be experimentally validated?

- Methodological Answer : Perform GC-MS analysis of PU degradation products under catalytic hydrogenation (e.g., Ir-iPrMACHO). Look for this compound derivatives as transient intermediates. Confirm via isotopic labeling (e.g., -formanilide) and track bond cleavage using -NMR .

Q. What experimental designs mitigate hygroscopicity-induced errors in this compound kinetic studies?

- Methodological Answer : Conduct reactions in anhydrous solvents (e.g., dry DMF) under nitrogen. Use Karl Fischer titration to monitor residual water (<50 ppm). Include control experiments with deuterated solvents (DO) to assess hydrolysis pathways .

Q. Methodological Challenges and Solutions

Q. How to address inconsistent rate constants in this compound hydrolysis studies?

- Resolution : Standardize reaction conditions (ionic strength, temperature control ±0.1°C). Validate instrumentation (e.g., calibrate pH meters daily). Cross-reference with literature using shared reference compounds (e.g., unsubstituted this compound as a control) .

Designing a robust HPLC protocol for quantifying this compound degradation products:

- Protocol : Use a C18 column with mobile phase (acetonitrile:water = 70:30, 0.1% TFA). Set detection at 254 nm. Validate with spike-and-recovery tests (≥95% recovery) and inter-day precision checks (RSD <2%) .

Q. What statistical methods resolve conflicting data on substituent effects in this compound derivatives?

- Approach : Apply multivariate analysis (e.g., PCA) to separate electronic vs. steric contributions. Use bootstrapping to assess confidence intervals for Hammett correlations. If outliers persist, re-examine synthetic protocols for impurities .

Q. Theoretical and Applied Extensions

Q. Can frontier molecular orbital (FMO) energies predict this compound reactivity in catalytic systems?

- Analysis : Compute HOMO/LUMO energies (DFT) for substituted derivatives. Correlate with experimental rate constants. High LUMO energy (> -1.5 eV) suggests nucleophilic attack resistance, aligning with slower hydrolysis .

Q. How to model solvent effects on this compound’s reaction mechanisms?

- Modeling : Use COSMO-RS or explicit solvent MD simulations. Compare solvation free energies () in polar aprotic vs. protic solvents. Validate with kinetic solvent isotope effects (KSIE) .

Q. What synthetic strategies improve yield in ortho-substituted this compound derivatives?

- Optimization : Employ directing groups (e.g., -Bpin) for regioselective substitution. Use Pd-catalyzed C-H activation. Monitor reaction progress via in-situ IR to avoid over-substitution .

Properties

IUPAC Name |

N-phenylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c9-6-8-7-4-2-1-3-5-7/h1-6H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYDNPESBYVVLBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Record name | FORMANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20421 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3025338 | |

| Record name | Formanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Formanilide is a white crystalline solid. (NTP, 1992), White solid; [HSDB] White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | FORMANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20421 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Phenylformamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6271 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

520 °F at 760 mmHg (NTP, 1992), 271 °C | |

| Record name | FORMANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20421 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-PHENYLFORMAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5355 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

greater than 235 °F (NTP, 1992) | |

| Record name | FORMANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20421 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

10 to 50 mg/mL at 77 °F (NTP, 1992), > 10% in benzene; > 10% in ether; > 10% ethanol, In water, 28.6 g/l @ 25 °C; 25.4 g/l @ 20 °C | |

| Record name | FORMANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20421 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-PHENYLFORMAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5355 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.144 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.186 @ 50 °C | |

| Record name | FORMANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20421 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-PHENYLFORMAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5355 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00357 [mmHg], 3.57X10-3 mm Hg @ 25 °C | |

| Record name | N-Phenylformamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6271 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-PHENYLFORMAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5355 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals | |

CAS No. |

103-70-8 | |

| Record name | FORMANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20421 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Formanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phenylformamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8862 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formamide, N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Formanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FORMANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2805XEA9CL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-PHENYLFORMAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5355 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

115.9 to 117.5 °F (NTP, 1992), 46.6-47.5 °C | |

| Record name | FORMANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20421 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-PHENYLFORMAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5355 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.